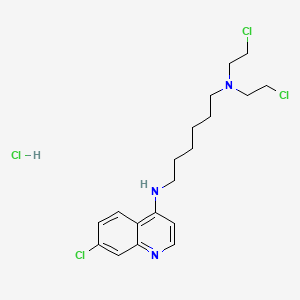![molecular formula C11H14N6O B14006290 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol CAS No. 3603-53-0](/img/structure/B14006290.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a phenylethanol group attached to the triazine ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. One common method includes the following steps:
Preparation of Cyanuric Chloride: Cyanuric chloride is prepared by the trimerization of cyanogen chloride.
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution with amines and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol undergoes various types of chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The amino groups on the triazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: Hydrogenated triazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
科学研究应用
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid
- 1,3,5-Triazine-2,4-diamine, 6-phenyl-
- Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino Compounds
Uniqueness
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol is unique due to its specific structural features, such as the phenylethanol group, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
属性
CAS 编号 |
3603-53-0 |
|---|---|
分子式 |
C11H14N6O |
分子量 |
246.27 g/mol |
IUPAC 名称 |
2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol |
InChI |
InChI=1S/C11H14N6O/c12-9-15-10(13)17-11(16-9)14-6-8(18)7-4-2-1-3-5-7/h1-5,8,18H,6H2,(H5,12,13,14,15,16,17) |
InChI 键 |
SDVWNTIZDNDBFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC(=N2)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



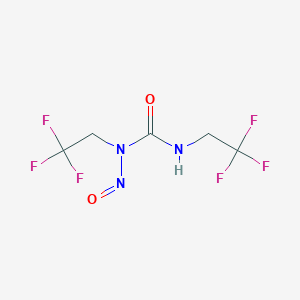
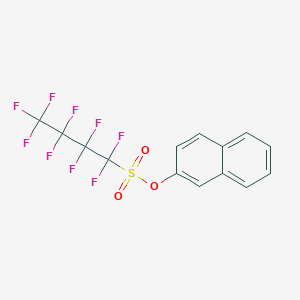
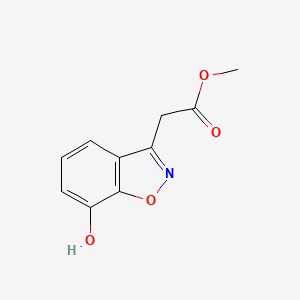
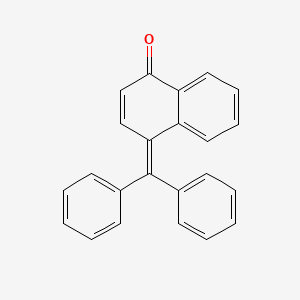
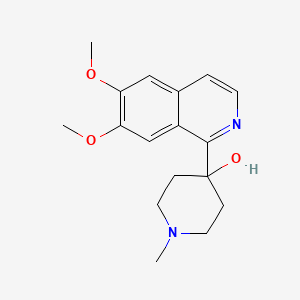
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)


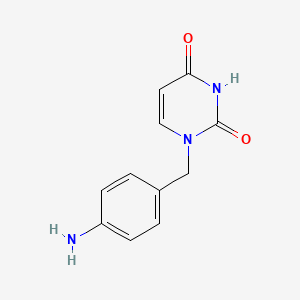
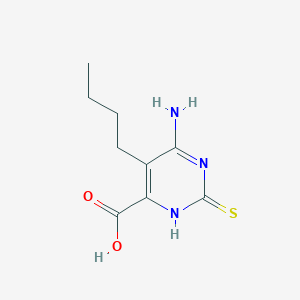
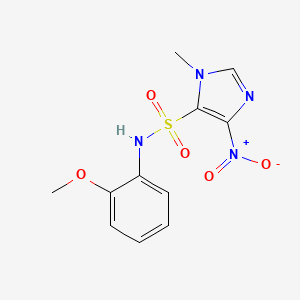
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
